TMI-1 is a synthetically derived small molecule classified as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). [] It is being investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. []
TMI-1 functions as a dual inhibitor of TACE and MMPs, both of which play crucial roles in the inflammatory processes underlying RA. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: